molecular formula C22H21N3OS2 B11024279 [2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl](phenyl)methanone

[2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl](phenyl)methanone

Cat. No.: B11024279
M. Wt: 407.6 g/mol
InChI Key: CTPJGOMYARWFTQ-UHFFFAOYSA-N
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Description

2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone is a complex organic compound that features a quinoline core substituted with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiadiazole moiety. Common reagents used in these reactions include sulfur-containing compounds and various catalysts to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the quinoline or thiadiazole rings.

Scientific Research Applications

Chemistry

In chemistry, 2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest

Industry

In industry, 2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and thiadiazole-containing molecules. Examples include:

  • Quinoline-2-carboxylic acid
  • 2,3-dimethylquinoxaline
  • 1,3,4-thiadiazole-2-thiol

Uniqueness

What sets 2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone apart is its unique combination of a quinoline core with a thiadiazole moiety. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H21N3OS2

Molecular Weight

407.6 g/mol

IUPAC Name

[2,2-dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]quinolin-1-yl]-phenylmethanone

InChI

InChI=1S/C22H21N3OS2/c1-15-23-24-21(28-15)27-14-17-13-22(2,3)25(19-12-8-7-11-18(17)19)20(26)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3

InChI Key

CTPJGOMYARWFTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(N(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)(C)C

Origin of Product

United States

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